molecular formula C17H19NO3S B6508737 N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877633-55-1

N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No. B6508737
CAS RN: 877633-55-1
M. Wt: 317.4 g/mol
InChI Key: LOIXAQGEKQGCLN-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide, also known as 2MTO, is a novel small molecule that has been studied for its potential applications in synthetic chemistry, medicinal chemistry, and biochemistry. 2MTO has been found to be a versatile reagent for various reactions, including cycloaddition, oxidative addition, and hydrolysis. In addition, 2MTO has been investigated for its potential biological activity, including its ability to act as an inhibitor of a variety of enzymes.

Scientific Research Applications

N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide has been used as a reagent in a variety of synthetic chemistry applications, including cycloaddition, oxidative addition, and hydrolysis. In addition, N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide has been investigated for its potential biological activity, including its ability to act as an inhibitor of a variety of enzymes. N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide has also been studied for its potential applications in drug delivery, as a potential inhibitor of cancer cell proliferation, and as a potential therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is not fully understood. It is believed that N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide acts as an inhibitor of enzymes by binding to their active sites and preventing them from catalyzing the desired reaction. In addition, N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide has been shown to interact with DNA and other biomolecules, suggesting that it may have additional biological activities.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide has been shown to interact with a variety of enzymes, including cytochrome P450, proteases, and kinases. In addition, N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have therapeutic potential in the treatment of cancer. N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide has also been shown to interact with DNA, suggesting that it may have potential applications in gene therapy.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide in laboratory experiments is its versatility. N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can be used in a variety of reactions, including cycloaddition, oxidative addition, and hydrolysis. In addition, N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide has been shown to interact with a variety of enzymes and biomolecules, suggesting that it may have potential applications in medicinal chemistry and biochemistry. However, N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is not very stable in an aqueous solution and can be degraded by light and air.

Future Directions

The potential applications of N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide are vast and still being explored. For example, further research is needed to understand the mechanism of action and biological activity of N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide, as well as its potential therapeutic applications. In addition, further research is needed to explore the potential of N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide as a drug delivery system and its potential applications in gene therapy. Lastly, further research is needed to explore the potential of N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide as a catalyst for organic synthesis.

Synthesis Methods

N-(2-methoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can be synthesized from the reaction of 4-methylthiophenol with 2-methoxybenzaldehyde in the presence of a base such as potassium carbonate in an aqueous solution. The reaction proceeds through a nucleophilic substitution of the 4-methylthiophenol with the 2-methoxybenzaldehyde to form an intermediate, which is then oxidized to form the desired product. The reaction can be carried out at room temperature, and the product can be isolated by simple filtration.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-20-14-6-3-2-5-13(14)18-16(19)17(8-10-21-11-9-17)15-7-4-12-22-15/h2-7,12H,8-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIXAQGEKQGCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide

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